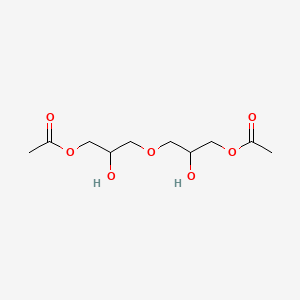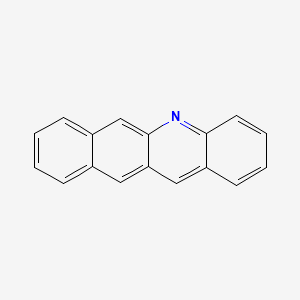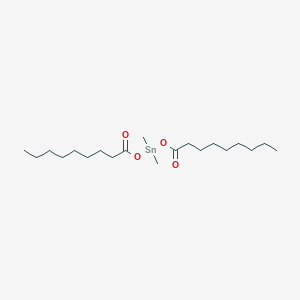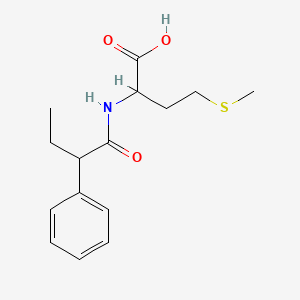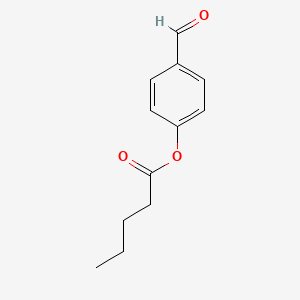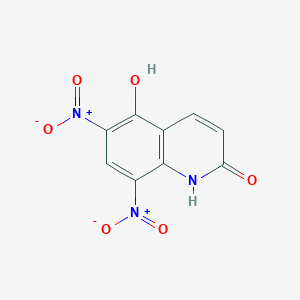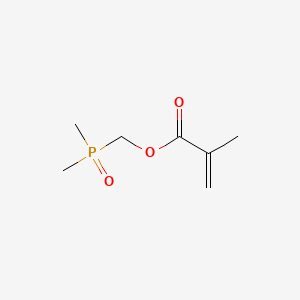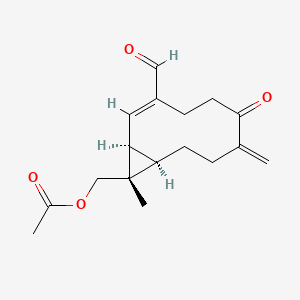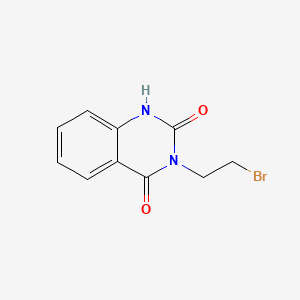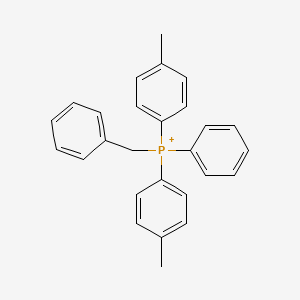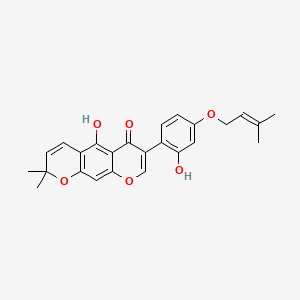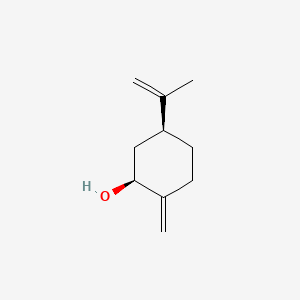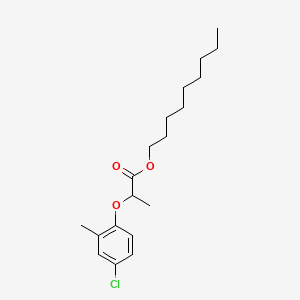
Nonyl 2-(4-chloro-2-methylphenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C19H29ClO3. It is a nonyl ester derivative of 2-(4-chloro-2-methylphenoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with nonanol to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Nonyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Nonyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Octyl 2-(4-chloro-2-methylphenoxy)propionate
- Hexyl 2-(4-chloro-2-methylphenoxy)propionate
- Butyl 2-(4-chloro-2-methylphenoxy)propionate
Uniqueness
Nonyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific nonyl ester group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94043-04-6 |
|---|---|
Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
nonyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C19H29ClO3/c1-4-5-6-7-8-9-10-13-22-19(21)16(3)23-18-12-11-17(20)14-15(18)2/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
VMZHHUIAVZRZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


